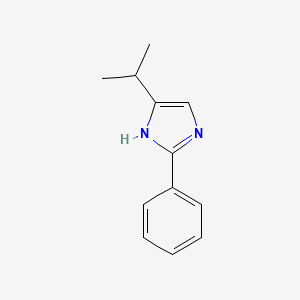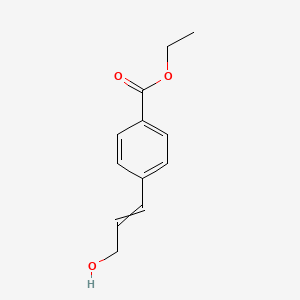
L-Serine-3-13C
Übersicht
Beschreibung
L-Serine-3-13C is a labeled form of L-serine, an amino acid that plays a crucial role in various biological processes. The “3-13C” designation indicates that the carbon at the third position in the serine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking of metabolic pathways and the study of molecular interactions .
Wirkmechanismus
Target of Action
L-Serine-3-13C is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .
Mode of Action
This compound interacts with its targets by serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .
Biochemical Pathways
This compound is involved in the “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-Serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .
Pharmacokinetics
It is known that this compound is used as a standard in qualitative and/or quantitative, ms-based experiments .
Result of Action
The action of this compound results in the production of molecules essential for cell proliferation, growth, differentiation, and function . It also plays a role in the synthesis of D-serine in neurons .
Action Environment
The action of this compound can be influenced by environmental factors such as light and moisture . Therefore, it is recommended to store it at room temperature away from light and moisture .
Biochemische Analyse
Biochemical Properties
L-Serine-3-13C is involved in various biochemical reactions. It is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Serine-3-13C can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-13C can be used as a starting material, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the conversion .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the serine molecule during their metabolic processes. The fermentation is carried out in bioreactors under optimized conditions to maximize yield and purity. After fermentation, the product is extracted and purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine-3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various substituted serine derivatives
Wissenschaftliche Forschungsanwendungen
L-Serine-3-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to investigate diseases such as cancer and neurological disorders.
Industry: Employed in the production of labeled compounds for research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Serine-13C3: Labeled at three carbon positions.
L-Serine-15N: Labeled with nitrogen-15 isotope.
L-Serine-13C3,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
L-Serine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for targeted metabolic studies. This specificity allows for detailed analysis of metabolic pathways and interactions that are not possible with other labeled forms .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-IJGDANSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)


![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)

